4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one
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Overview
Description
4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one is an organic compound characterized by a cyclohexenone ring substituted with a 3-methyl-2-butenyl group This compound is notable for its unique structure, which imparts specific chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one typically involves the alkylation of a cyclohexenone precursor with a suitable 3-methyl-2-butenyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexenone and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: The 3-methyl-2-butenyl group can undergo substitution reactions, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while hydroxylation may involve the use of osmium tetroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microbial cells. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Shares a similar 3-methyl-2-butenyl group but differs in the core structure.
4-(3-Methyl-2-butenyl)-1H-indole: Contains the same substituent but has an indole core instead of a cyclohexenone ring.
Uniqueness
4-(3-Methyl-2-butenyl)-3-cyclohexen-1-one is unique due to its cyclohexenone core, which imparts distinct chemical properties and reactivity compared to other compounds with similar substituents. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
81842-17-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C11H16O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
MOIJEMDQURAQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CCC(=O)CC1)C |
Origin of Product |
United States |
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